![molecular formula C9H10ClF4N B2472020 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2416234-41-6](/img/structure/B2472020.png)
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with a complex structure. It contains a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine group . The presence of these functional groups can significantly influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenyl ring, a trifluoromethyl group, a fluorine atom, and an ethanamine group . The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the trifluoromethyl group . These groups are known to be highly reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the trifluoromethyl group . These groups can affect properties such as the compound’s reactivity, boiling point, melting point, and solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Practical Synthesis Applications : A study by Vaid et al. (2012) demonstrated a practical synthesis method for a compound structurally related to 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine, indicating its utility in complex chemical syntheses (Vaid et al., 2012).
- Analytical Characterizations : Research by Dybek et al. (2019) on compounds based on the 1,2-diarylethylamine template, similar to the chemical , highlights its potential in analytical characterizations, particularly in distinguishing positional isomers (Dybek et al., 2019).
Pharmaceutical Applications
- Antimicrobial and Antifungal Activity : Pejchal et al. (2015) synthesized a series of compounds structurally related to 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine and tested them for antibacterial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Pejchal et al., 2015).
Material Science Applications
- Biocide and Corrosion Inhibition : Walter and Cooke (1997) discussed the use of a similar compound as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, indicating potential applications in industrial processes (Walter & Cooke, 1997).
Chemical Sensor Applications
- Selective Mercury Sensor : Wanichacheva et al. (2009) developed a novel macromolecule based on a structurally similar compound for the selective optical detection of mercury, demonstrating its application in environmental monitoring (Wanichacheva et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study and use of this compound could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Additionally, further studies could be conducted to better understand its reactivity and the factors that influence its physical and chemical properties .
Propriétés
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKGNZXYHVSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)
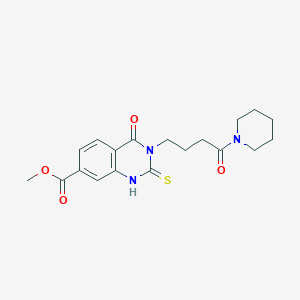

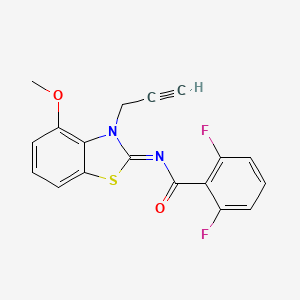
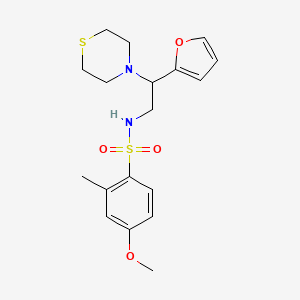
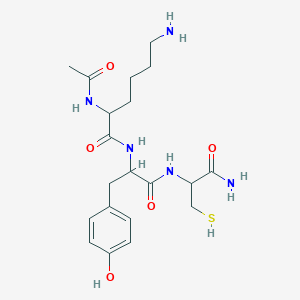
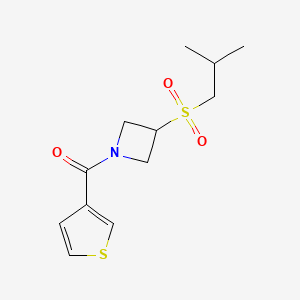
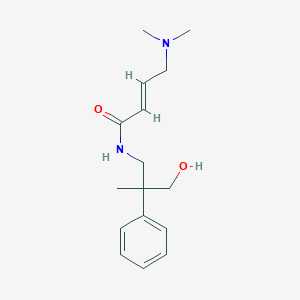
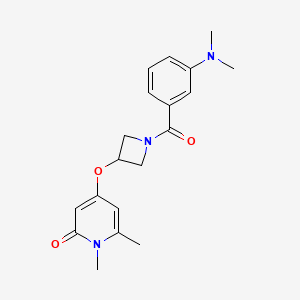
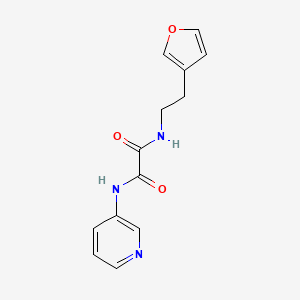
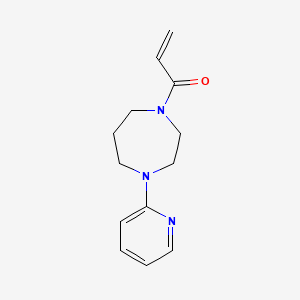
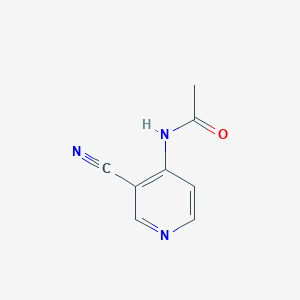
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)